3-ヒドロキシオクタン酸

概要

説明

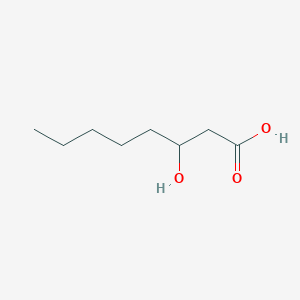

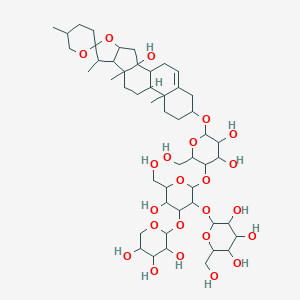

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor protein which is encoded by the human gene HCAR3 .

Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used for the production of olefins from glucose. Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3±0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis

The molecular structure of 3-Hydroxyoctanoic acid can be found in various databases such as RCSB PDB , PDBj , and ChemSpider .Chemical Reactions Analysis

3-Hydroxyoctanoic acid is an 8- carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism . It is also involved in various chemical reactions as depicted in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyoctanoic acid include a molecular formula of C8H16O3, a molecular weight of 160.21 g/mol, and a computed ACD/LogP of 0.99 .科学的研究の応用

細胞代謝の調節

3-ヒドロキシオクタン酸は、脂肪細胞におけるヒドロキシカルボン酸受容体3(HCAR3)を活性化することが知られています。HCAR3は、脂質分解の調節において重要な役割を果たします。 この活性化は、脂質分解を負に調節し、HCAR3シグナル伝達を標的とする薬剤は、遊離脂肪酸の異常なレベルをもたらす代謝性疾患の管理に有益である可能性を示唆しています .

免疫応答の調節

3-ヒドロキシオクタン酸によるHCAR3の活性化は、好中球とマクロファージに対して免疫抑制効果を持つ可能性もあります。 これは、免疫調節の文脈におけるHCAR3シグナル伝達を調節する薬剤の潜在的な治療用途を示唆しています .

エネルギー代謝における負のフィードバック

断食や糖尿病性ケトアシドーシスなどの状況では、3-ヒドロキシオクタン酸は、過剰な脂質分解に対抗する負のフィードバックメカニズムとして機能します。 これは、エネルギーの無駄を防ぐのに役立ち、エネルギー代謝障害の治療介入の注目点となっています .

バイアスアゴニズムと自然免疫

3-ヒドロキシオクタン酸は、HCAR3で自然バイアスシグナルを発揮し、これは自然免疫機能に関連しています。 この特性は、内因性の非病原性化合物と病原性細菌に由来する化合物を区別するのに役立ち、新しい抗炎症薬の開発に関する洞察を提供しています .

β-アレスチン-2の募集と細胞接着

3-ヒドロキシオクタン酸によるHCAR3の活性化は、β-アレスチン-2の募集につながり、これは細胞間接着に不可欠です。 これは、細胞接着の調節が必要な組織工学における潜在的な用途を示唆しています .

中鎖長ポリヒドロキシアルカノエートの生産

3-ヒドロキシオクタン酸から誘導された®3-ヒドロキシオクタン酸モノマーは、中鎖長ポリヒドロキシアルカノエートの生産に使用されます。 これらは、生体適合性と生分解性のために、医療機器や組織工学の用途で貴重です .

Gタンパク質共役受容体シグナル伝達の調節

3-ヒドロキシオクタン酸は、代謝と免疫機能を調節するHCAR3やGPR84などのGタンパク質共役受容体のアゴニストとして作用します。 GPCRシグナル伝達におけるその役割を理解することは、代謝および免疫関連疾患に対する新しい治療戦略の開発につながる可能性があります .

代謝性疾患における治療の可能性

細胞代謝とエネルギーバランスの調節における役割を考えると、3-ヒドロキシオクタン酸は、脂質代謝とエネルギー恒常性に関連する経路に影響を与えることで、肥満や糖尿病などの代謝性疾患の治療に治療の可能性があります .

作用機序

Target of Action

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants . It is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) , a G protein-coupled receptor protein which is encoded by the human gene HCAR3 . HCA3 plays a significant role in the regulation of lipolysis and immune responses .

Mode of Action

3-Hydroxyoctanoic acid interacts with its target, HCA3, by increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . This interaction modulates intracellular cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .

Biochemical Pathways

The activation of HCA3 by 3-Hydroxyoctanoic acid affects several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . This serves to counteract cAMP-stimulating metabolic hormone signals mediated by the Gs-coupled β2-adrenergic receptor . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .

Result of Action

The activation of HCA3 by 3-Hydroxyoctanoic acid results in several molecular and cellular effects. It prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet . This suggests that it plays a role in energy metabolism and could be involved in metabolic disorders that result in increased or decreased levels of free fatty acids .

Action Environment

The action of 3-Hydroxyoctanoic acid can be influenced by various environmental factors. For instance, its levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet . This suggests that physical activity and diet can influence the levels and action of 3-Hydroxyoctanoic acid in the body.

Safety and Hazards

将来の方向性

There is ongoing research into the synthesis of different compounds starting from ®-3-hydroxyoctanoic acid, which is derived from bacterial polymer polyhydroxyalkanoate (PHA). The antimicrobial activity and antiproliferative effects on mammalian cell lines of these new compounds are being evaluated .

特性

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)